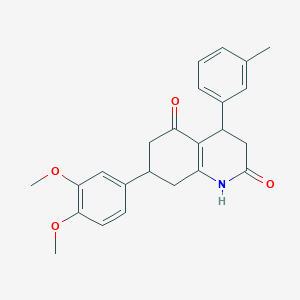

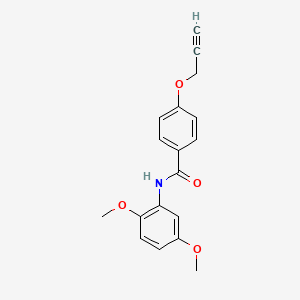

![molecular formula C17H23N5O3S B5591267 N-[1-甲基-2-(1H-1,2,4-三唑-1-基)乙基]-3-(哌啶-1-基羰基)苯磺酰胺](/img/structure/B5591267.png)

N-[1-甲基-2-(1H-1,2,4-三唑-1-基)乙基]-3-(哌啶-1-基羰基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step chemical reactions, including the formation of triazolyl and benzenesulfonamide functionalities. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) showcases the methodology for incorporating triazole moieties into the molecular structure, which is a key step in the synthesis of such compounds (Stefely et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide group attached to a triazolyl moiety. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported to exhibit significant torsion angles and hydrogen bonding, which contribute to their structural stability and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions due to the reactive nature of both the benzenesulfonamide and triazole groups. For instance, the reactivity of the sulfonamide group allows for the formation of diverse glycosidic linkages, as demonstrated by the use of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride in the synthesis of glycosyl triflates (Crich & Smith, 2001).

科学研究应用

碳酸酐酶抑制

一系列结合了芳酰腙、哌啶基、砜和[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪基部分的苯磺酰胺被研究了对人碳酸酐酶同工酶的抑制作用。这些化合物对细胞溶质酶 hCA II 表现出低纳摩尔活性,并对肿瘤相关的同工型 hCA IX 和 XII 具有显著的抑制作用。这表明在靶向肿瘤相关酶以进行治疗干预中具有潜在应用 (Alafeefy 等人,2015)。

抗氧化剂、酶抑制和抗菌活性

结合了 1,3,5-三嗪部分的苯磺酰胺被评估了其抗氧化特性和对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶的抑制作用。这些化合物表现出中等的抗氧化活性,并具有显着的酶抑制潜力,表明其在治疗阿尔茨海默病、帕金森病和色素沉着障碍等疾病中可被利用 (Lolak 等人,2020)。

抗癌和抗 HCV 剂

塞来昔布衍生物被合成并评估了其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些化合物,特别是 N-(乙基氨基羰硫代)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺,在降低大鼠心肌梗死面积和抑制 HCV NS5B RdRp 活性方面显示出有希望的结果,表明具有开发为治疗剂的潜力 (Küçükgüzel 等人,2013)。

棉织物的紫外线防护和抗菌整理

含有磺酰胺部分的噻唑偶氮染料被合成用于棉织物的染色和整理,赋予紫外线防护和抗菌性能。这证明了磺酰胺衍生物在纺织应用中增强织物功能的多功能性 (Mohamed 等人,2020)。

分子成像和 pH 响应剂

含有磺酰胺基团的 Mn2+ 络合物被设计为提供 pH 依赖性弛豫性响应,可用于分子成像应用。这突出了磺酰胺衍生物在开发用于诊断目的的高级成像剂方面的潜力 (Uzal-Varela 等人,2020)。

属性

IUPAC Name |

3-(piperidine-1-carbonyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-14(11-22-13-18-12-19-22)20-26(24,25)16-7-5-6-15(10-16)17(23)21-8-3-2-4-9-21/h5-7,10,12-14,20H,2-4,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROBHPBOAFIAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)

![4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5591200.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5591205.png)

amino]methyl}phenol](/img/structure/B5591206.png)

![6-tert-butyl-4-[(2,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5591213.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(pyridin-2-ylthio)acetyl]piperidin-3-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5591242.png)

![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)